An In-depth Technical Guide to the Synthesis and Characterization of 1-(1H-1,2,3-benzotriazol-1-yl)acetone
An In-depth Technical Guide to the Synthesis and Characterization of 1-(1H-1,2,3-benzotriazol-1-yl)acetone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(1H-1,2,3-benzotriazol-1-yl)acetone, a versatile heterocyclic compound with applications in various fields of chemical research. This document details a feasible synthetic protocol, physical and spectral characterization data, and the logical workflow for its preparation.
Introduction
1-(1H-1,2,3-benzotriazol-1-yl)acetone, also known as N-acetonylbenzotriazole, belongs to the family of N-substituted benzotriazoles. These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique chemical properties. The benzotriazole moiety can act as a leaving group or a structural component in pharmacologically active molecules. The acetonyl side chain introduces a reactive carbonyl group, making it a valuable intermediate for further chemical modifications.
Synthesis of 1-(1H-1,2,3-benzotriazol-1-yl)acetone
The most plausible and widely applicable method for the synthesis of 1-(1H-1,2,3-benzotriazol-1-yl)acetone is the N-alkylation of 1H-1,2,3-benzotriazole with chloroacetone. This reaction proceeds via a nucleophilic substitution mechanism where the deprotonated benzotriazole anion attacks the electrophilic carbon of chloroacetone.
Reaction Scheme
Caption: Reaction scheme for the synthesis of 1-(1H-1,2,3-benzotriazol-1-yl)acetone.
Experimental Protocol
This protocol is based on established procedures for the N-alkylation of benzotriazoles.
Materials:
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1H-1,2,3-Benzotriazole
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Chloroacetone
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Anhydrous Potassium Carbonate (K₂CO₃)
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Acetone (anhydrous)
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer with heating
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Separatory funnel
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Rotary evaporator
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Equipment for filtration and recrystallization
Procedure:
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To a solution of 1H-1,2,3-benzotriazole (1.0 equivalent) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (1.5 - 2.0 equivalents).
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Stir the suspension at room temperature for 15-30 minutes to facilitate the formation of the benzotriazolide anion.
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Add chloroacetone (1.1 - 1.2 equivalents) dropwise to the reaction mixture.
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Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.
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Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
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Dissolve the crude product in ethyl acetate and wash with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure 1-(1H-1,2,3-benzotriazol-1-yl)acetone.
Characterization Data
Physical Properties
The following table summarizes the known physical properties of 1-(1H-1,2,3-benzotriazol-1-yl)acetone.
| Property | Value | Reference |
| Molecular Formula | C₉H₉N₃O | [1] |
| Molecular Weight | 175.19 g/mol | [1] |
| Appearance | White to light tan solid | |
| Melting Point | 128-130 °C | [1] |
| Boiling Point | 341.4 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.27 g/cm³ (Predicted) | [2] |
Spectral Data
¹H NMR Spectroscopy (Predicted):
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzotriazole ring and the protons of the acetonyl group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.1 - 7.4 | Multiplet | 4H | Aromatic protons (C₄-H, C₅-H, C₆-H, C₇-H) |
| ~ 5.4 | Singlet | 2H | Methylene protons (-CH₂-) |
| ~ 2.3 | Singlet | 3H | Methyl protons (-CH₃) |
¹³C NMR Spectroscopy (Predicted):
The carbon NMR spectrum will exhibit signals for the carbons of the benzotriazole ring and the acetonyl side chain.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 200 | Carbonyl carbon (C=O) |
| ~ 145, 133 | Carbons of the triazole ring fused to the benzene ring |
| ~ 128, 124, 120, 111 | Aromatic carbons |
| ~ 55 | Methylene carbon (-CH₂-) |
| ~ 27 | Methyl carbon (-CH₃) |
Infrared (IR) Spectroscopy (Predicted):
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3100 - 3000 | Aromatic C-H stretching |
| ~ 2950 - 2850 | Aliphatic C-H stretching |
| ~ 1720 | C=O stretching (ketone) |
| ~ 1600, 1480 | C=C stretching (aromatic) |
| ~ 1250 | C-N stretching |
Mass Spectrometry (Predicted):
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Assignment |
| 175 | [M]⁺ (Molecular ion) |
| 119 | [M - C₃H₄O]⁺ (Loss of acetone radical) |
| 91 | [C₆H₅N]⁺ |
| 43 | [CH₃CO]⁺ (Acylium ion) |
Experimental and Logical Workflow
The following diagram illustrates the workflow for the synthesis and characterization of 1-(1H-1,2,3-benzotriazol-1-yl)acetone.
Caption: Workflow for the synthesis and characterization of the target compound.
Conclusion
This technical guide outlines a robust and accessible pathway for the synthesis and characterization of 1-(1H-1,2,3-benzotriazol-1-yl)acetone. The provided experimental protocol, based on well-established N-alkylation chemistry, offers a reliable method for its preparation. While experimental spectral data is not yet published, the predicted characterization parameters provide a strong foundation for the identification and verification of the synthesized compound. This molecule serves as a valuable building block for the development of novel compounds in the fields of medicinal chemistry and materials science.
